Hemolytic Toxicity: SC6 Exhibits 3.75-Fold Lower Erythrocyte Lysis Than SC8 at Equivalent Molar Concentration
In a direct head-to-head comparison of parent para-sulphonato-calix[n]arenes against human erythrocytes, 4-sulfocalix[6]arene (SC6) induced 8% hemolysis at 200 mM, substantially lower than the 30% hemolysis caused by 4-sulfocalix[8]arene (SC8) at the identical concentration, while 4-sulfocalix[4]arene (SC4) produced only 0.5% hemolysis [1]. The 3.75-fold differential between SC6 and SC8 is attributed to the larger hydrophobic surface area of the octameric macrocycle, which more effectively disrupts erythrocyte membrane integrity [1]. This positions SC6 as the intermediate-toxicity candidate within the series—offering a larger guest-accessible cavity than SC4 without the pronounced membranolytic risk of SC8.
| Evidence Dimension | Percentage hemolysis of human erythrocytes at fixed concentration |
|---|---|
| Target Compound Data | 8% hemolysis at 200 mM |
| Comparator Or Baseline | SC4: 0.5% hemolysis at 200 mM; SC8: 30% hemolysis at 200 mM |
| Quantified Difference | SC6 vs SC8: 3.75-fold lower hemolysis; SC6 vs SC4: 16-fold higher hemolysis |
| Conditions | Human erythrocytes; 200 mM calixarene concentration (representing ~300 g/L of blood for SC8); in vitro hemolysis assay |
Why This Matters
For drug delivery and biomedical formulation applications where host carrier hemocompatibility governs preclinical progression, SC6 provides a quantitatively defined safety window that SC8 cannot match, while still accommodating guests too large for the SC4 cavity.
- [1] Da Silva E, Shahgaldian P, Coleman AW. Haemolytic properties of some water-soluble para-sulphonato-calix-[n]-arenes. Int J Pharm. 2004;273(1-2):57-62. doi:10.1016/j.ijpharm.2003.12.008. View Source
